

15-PGDH-IN-2 selectivity profile across related enzymes

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Compound Focus: 15-Pgdh-IN-2

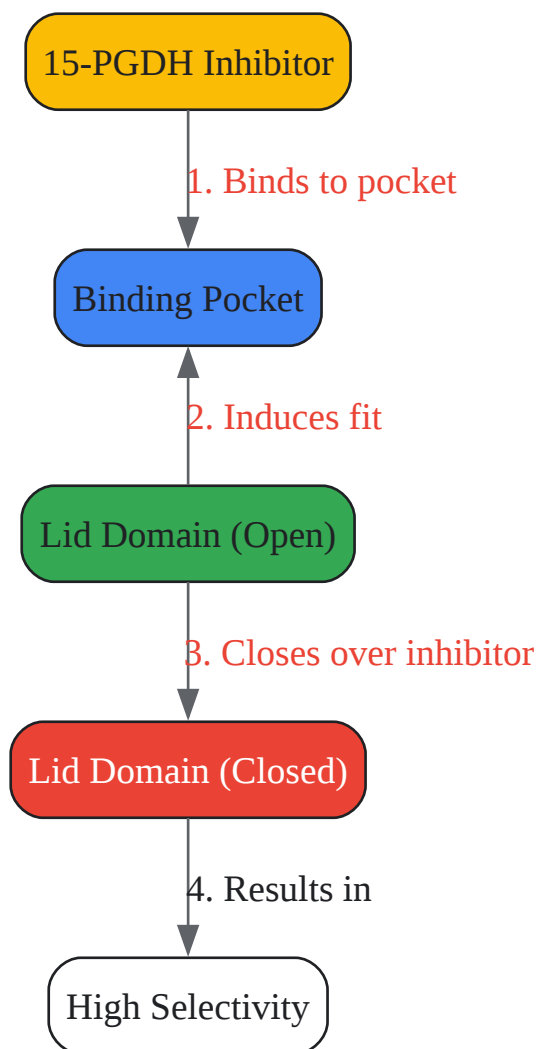
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The Structural Basis for 15-PGDH Inhibitor Selectivity

Although quantitative data for "15-PGDH-IN-2" is not available, research on other potent 15-PGDH inhibitors (such as SW033291 and SW209415) reveals a common selectivity mechanism. These inhibitors achieve high selectivity by exploiting a unique **dynamic "lid" domain** in the 15-PGDH enzyme [1].

The diagram below illustrates how inhibitor binding triggers this selective mechanism.



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This "induced-fit" mechanism is enabled by specific hinge residues, primarily **F185** and **Y217** in the human enzyme. Inhibitors stabilize the closed lid conformation through interactions with these residues, effectively being encapsulated within the enzyme [1]. This mechanism is highly specific to 15-PGDH, which explains the high selectivity of these inhibitors.

Supporting Experimental Evidence

The following table summarizes key experimental findings that demonstrate the selectivity of 15-PGDH inhibitors:

Evidence Type	Key Finding	Experimental Method
Enzyme Specificity	SW033291 showed no detectable effects on other related short-chain dehydrogenases (SDRs) [2].	Thermal denaturation assays [2].
Binding Affinity	Inhibitors SW033291 and (+)-SW209415 bind 15-PGDH with sub-nanomolar affinity ($K_i \sim 0.1$ nM) [2] [1].	In vitro enzyme kinetics, Surface Plasmon Resonance (SPR) inferred from binding data [2].
Stereospecificity	Only the (+)-enantiomer of SW209415 shows high activity; the (-)-enantiomer has significantly weaker binding [1].	Cryo-EM structure analysis, structure-activity relationship (SAR) studies [1].

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References

1. Small molecule inhibitors of 15 - PGDH exploit... | Nature Communications [nature.com]
2. Inhibition of the Prostaglandin Degrading Enzyme 15 - PGDH ... [pmc.ncbi.nlm.nih.gov]

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